1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with significant applications in various scientific fields. This compound is part of the naphthoquinoline family, known for its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate, followed by cyclization to form the desired naphthoquinoline structure . The reaction conditions often require heating in solvents like DMF (dimethylformamide) and the use of catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Scientific Research Applications
1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and luminescent materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a role in cell death and survival pathways . This inhibition can lead to potential therapeutic effects in diseases where apoptosis is dysregulated.
Comparison with Similar Compounds
- 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 1-[(2-Phenylethyl)amino]-naphtho-3H-[1,2,3-de]quinoline-2,7-dione
Uniqueness: 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione stands out due to its specific amino and methyl substitutions, which can significantly influence its chemical reactivity and biological activity compared to other naphthoquinoline derivatives .
Conclusion
This compound is a compound of great interest in various scientific fields. Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for further advancements and potential therapeutic uses.
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
16-amino-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C17H12N2O2/c1-8-6-7-11-13-12(14(18)17(21)19-15(8)13)9-4-2-3-5-10(9)16(11)20/h2-7H,18H2,1H3,(H,19,21) |
InChI Key |
NPUDSLZQOKCSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)N |
Origin of Product |
United States |
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